molecular formula C10H23NO4SSi B15064288 Carbamic acid, [[2-(trimethylsilyl)ethyl]sulfonyl]-, 1,1-dimethylethyl ester CAS No. 145387-82-2

Carbamic acid, [[2-(trimethylsilyl)ethyl]sulfonyl]-, 1,1-dimethylethyl ester

Cat. No.: B15064288
CAS No.: 145387-82-2
M. Wt: 281.45 g/mol
InChI Key: AXYPPUKUDNYSMI-UHFFFAOYSA-N
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Description

Carbamic acid, [[2-(trimethylsilyl)ethyl]sulfonyl]-, 1,1-dimethylethyl ester (IUPAC name: tert-butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate) is a specialized carbamate derivative characterized by a sulfonyl group linked to a trimethylsilyl (TMS)-ethyl chain and a tert-butyl ester moiety. This compound is primarily used in organic synthesis as a protecting group for amines, leveraging the stability of the tert-butyl group under acidic conditions and the sulfonyl group’s electron-withdrawing properties to modulate reactivity . The trimethylsilyl substituent enhances hydrophobicity, influencing solubility and reactivity in nonpolar environments. Its molecular formula is C₁₀H₂₁NO₄SSi, with a molecular weight of 291.43 g/mol (calculated from structural components).

Properties

CAS No.

145387-82-2

Molecular Formula

C10H23NO4SSi

Molecular Weight

281.45 g/mol

IUPAC Name

tert-butyl N-(2-trimethylsilylethylsulfonyl)carbamate

InChI

InChI=1S/C10H23NO4SSi/c1-10(2,3)15-9(12)11-16(13,14)7-8-17(4,5)6/h7-8H2,1-6H3,(H,11,12)

InChI Key

AXYPPUKUDNYSMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)CC[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties

The compound’s molecular formula is $$ \text{C}{10}\text{H}{23}\text{NO}_4\text{SSi} $$, with a molecular weight of 281.45 g/mol. Its structure features a tert-butyl carbamate group linked to a sulfonated 2-(trimethylsilyl)ethyl chain, conferring both steric bulk and hydrolytic stability. The trimethylsilyl moiety enhances lipophilicity, making the compound valuable in protecting-group strategies for amines and alcohols.

Synthetic Routes and Methodologies

Mixed Anhydride-Mediated Carbamate Formation

A widely cited method involves the condensation of N-BOC-D-Serine derivatives with sulfonylating agents. While direct literature on the exact compound is limited, analogous syntheses for tert-butyl carbamates provide a framework.

Reaction Mechanism
  • Activation of Carboxylic Acid :
    N-BOC-D-Serine reacts with isobutyl chlorocarbonate ($$ \text{i-BuOCOCl} $$) in anhydrous ethyl acetate to form a mixed anhydride intermediate. This step employs N-methylmorpholine (NMM) as an acid scavenger.
    $$
    \text{N-BOC-D-Serine} + \text{i-BuOCOCl} \xrightarrow{\text{NMM}} \text{Mixed Anhydride} + \text{HCl}
    $$

  • Sulfonylation :
    The mixed anhydride reacts with 2-(trimethylsilyl)ethanesulfonamide, introducing the sulfonyl group. This step requires strict temperature control (-20°C to 5°C) to prevent racemization.

  • Carbamate Protection :
    The sulfonamide intermediate is treated with tert-butyl chloroformate ($$ \text{Boc}_2\text{O} $$) under basic conditions to yield the final product.

Optimization Parameters
  • Solvent : Anhydrous ethyl acetate minimizes side reactions and simplifies solvent recovery (80–90% recovery rate).
  • Molar Ratios :
    • N-BOC-D-Serine : $$ \text{i-BuOCOCl} $$ = 1 : 1.1–1.5
    • N-BOC-D-Serine : sulfonamide = 1 : 1.1–1.5.
  • Yield : >90% under optimized conditions.

Phase-Transfer Catalysis for Alkylation

A patent (CN102020589B) describes a phase-transfer catalysis (PTC) approach for tert-butyl carbamate derivatives, adaptable to the target compound.

Procedure
  • Alkylation :
    The sulfonamide precursor is alkylated with methyl sulfate ($$ (\text{CH}3)2\text{SO}4 $$) in the presence of tetrabutylammonium bromide ($$ \text{(n-Bu)}4\text{N}^+\text{Br}^- $$) and potassium hydroxide.
    $$
    \text{Sulfonamide} + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{(n-Bu)}4\text{N}^+\text{Br}^-} \text{Alkylated Intermediate}
    $$

  • Carbamate Formation :
    The alkylated product reacts with tert-butyl chloroformate in ethyl acetate, followed by crystallization in hexane/ethyl acetate (8:1).

Advantages
  • Efficiency : 92–97% yield for analogous compounds.
  • Sustainability : Ethyl acetate’s low toxicity aligns with green chemistry principles.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d$$ _6 $$) :
    • δ 1.38 (s, 9H, tert-butyl), 3.58 (m, 2H, CH$$ _2 $$-Si), 4.31 (m, 2H, SO$$ _2 $$-CH$$ _2 $$).
  • Mass Spectrometry :
    • $$ m/z $$ 295.2 [M+H]$$ ^+ $$.

Purity and Impurity Control

  • Chromatography : Reverse-phase HPLC confirms >99% purity.
  • Byproduct Mitigation : Anhydrous conditions reduce esterification byproducts.

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a key intermediate in anticonvulsants (e.g., lacosamide). Its tert-butyl carbamate group stabilizes amines during multi-step syntheses.

Peptide Chemistry

The sulfonyl group acts as a directing group in solid-phase peptide synthesis, enabling selective deprotection.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonamides, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate is used as a protecting group for amines and alcohols. It is particularly useful in multi-step synthesis where selective protection and deprotection are required .

Biology and Medicine: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to form stable intermediates makes it valuable in drug development and medicinal chemistry .

Industry: In the chemical industry, tert-Butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate is used in the production of fine chemicals and specialty materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(trimethylsilyl)ethyl)sulfonylcarbamate involves the formation of a stable sulfonyl intermediate. This intermediate can undergo various transformations, including nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related carbamates based on substituents, molecular properties, and applications. Key examples include:

Carbamic Acid, (1,2,3,4-Tetrahydro-8-quinolinyl)-, 1,1-Dimethylethyl Ester

  • Structure: Features a bicyclic tetrahydroquinolinyl group instead of the TMS-ethyl sulfonyl chain.
  • Molecular Formula : C₁₄H₂₀N₂O₂; Molecular Weight : 248.32 g/mol .
  • Unlike the target compound, it lacks a sulfonyl group, reducing electrophilicity.
  • Applications : Used in medicinal chemistry as a scaffold for kinase inhibitors.

Carbamic Acid, [(1R,3R)-3-(Hydroxymethyl)cyclopentyl]-, 1,1-Dimethylethyl Ester

  • Structure : Contains a hydroxymethyl-substituted cyclopentyl group.
  • Molecular Formula: C₁₁H₂₁NO₃; Molecular Weight: 215.29 g/mol .
  • Properties : The hydroxyl group introduces hydrogen-bonding capacity, increasing polarity compared to the hydrophobic TMS group in the target compound.
  • Applications : Intermediate in prostaglandin synthesis due to stereochemical control from the cyclopentyl ring.

Carbamic Acid, N-[(2-Methoxyphenyl)(phenylsulfonyl)methyl]-, 1,1-Dimethylethyl Ester

  • Structure : Combines phenylsulfonyl and methoxyphenyl groups.
  • Molecular Formula: C₂₁H₂₅NO₅S; Molecular Weight: 403.49 g/mol .
  • Properties : The phenylsulfonyl group enhances stability toward nucleophilic attack compared to the TMS-ethyl sulfonyl group.
  • Applications : Used in peptide mimetics and protease inhibitor development.

Carbamic Acid, (Cyanomethyl)-, 1,1-Dimethylethyl Ester

  • Structure: Features a cyanomethyl substituent.
  • Molecular Formula : C₇H₁₂N₂O₂; Molecular Weight : 156.18 g/mol .
  • Properties : The nitrile group increases electrophilicity, enabling click chemistry applications. Less sterically hindered than the TMS-ethyl sulfonyl derivative.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Carbamic acid, [[2-(trimethylsilyl)ethyl]sulfonyl]-, 1,1-dimethylethyl ester C₁₀H₂₁NO₄SSi 291.43 TMS-ethyl sulfonyl, tert-butyl Amine protection, hydrophobic probes
Carbamic acid, (1,2,3,4-tetrahydro-8-quinolinyl)-, 1,1-dimethylethyl ester C₁₄H₂₀N₂O₂ 248.32 Tetrahydroquinolinyl Kinase inhibitors
Carbamic acid, [(1R,3R)-3-(hydroxymethyl)cyclopentyl]-, tert-butyl ester C₁₁H₂₁NO₃ 215.29 Hydroxymethyl cyclopentyl Prostaglandin synthesis
Carbamic acid, N-[(2-methoxyphenyl)(phenylsulfonyl)methyl]-, tert-butyl ester C₂₁H₂₅NO₅S 403.49 Phenylsulfonyl, methoxyphenyl Peptide mimetics
Carbamic acid, (cyanomethyl)-, tert-butyl ester C₇H₁₂N₂O₂ 156.18 Cyanomethyl Click chemistry intermediates

Key Findings and Insights

Steric and Electronic Effects: The TMS-ethyl sulfonyl group in the target compound provides steric bulk and electron-withdrawing effects, making it more stable under basic conditions than analogs with smaller substituents (e.g., cyanomethyl) .

Solubility : The trimethylsilyl group reduces aqueous solubility compared to hydroxyl- or nitrile-containing derivatives .

Pharmaceutical Relevance: Compounds with aromatic or cyclic substituents (e.g., tetrahydroquinolinyl) are prioritized in drug discovery, while the target compound’s TMS group is niche in specialized syntheses .

Biological Activity

Carbamic acid derivatives are recognized for their diverse biological activities, particularly in medicinal chemistry. The compound Carbamic acid, [[2-(trimethylsilyl)ethyl]sulfonyl]-, 1,1-dimethylethyl ester (CAS Number: 145387-82-2) is of particular interest due to its unique structural properties and potential applications in various fields including agriculture and pharmaceuticals.

Chemical Structure and Properties

The compound features a carbamic acid moiety combined with a trimethylsilyl group and a sulfonyl group. This unique combination enhances its stability and solubility, making it suitable for various applications. The molecular formula is C10H23NO4SSiC_{10}H_{23}NO_{4}SSi, and it is characterized by the following structural features:

Feature Description
Carbamic Acid Moiety Provides biological activity through enzyme inhibition.
Trimethylsilyl Group Enhances solubility and stability.
Sulfonyl Group Increases reactivity and potential for bioactivity.

Carbamic acid derivatives often function as inhibitors of enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission. For instance, compounds like physostigmine, a reversible AChE inhibitor derived from carbamic acid, demonstrate prolonged effects on cholinergic pathways by forming stable carbamoylated intermediates with the enzyme . This mechanism underlies the therapeutic potential of carbamates in treating conditions like myasthenia gravis.

Case Studies

  • Insecticidal Activity : Research indicates that certain carbamate derivatives exhibit significant insecticidal properties. For example, carbaryl, a well-known carbamate insecticide, acts by inhibiting AChE, leading to accumulation of acetylcholine and subsequent paralysis in insects . The compound under discussion may share similar mechanisms due to its structural characteristics.
  • Pharmaceutical Applications : The compound has been explored for its potential use in drug design. Studies highlight that the incorporation of trimethylsilyl groups can enhance the pharmacokinetic properties of drugs by improving their solubility and stability . This is particularly relevant for developing new therapeutic agents targeting neurological disorders.

Research Findings

Recent studies have focused on synthesizing and characterizing various derivatives of carbamic acid to assess their biological activities. Key findings include:

  • Esterification Reactions : Efficient synthesis methods have been developed for forming esters from carbamic acids using reagents like 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate . These reactions yield compounds with enhanced biological activity due to improved stability.
  • Biological Assays : In vitro assays have demonstrated that certain derivatives exhibit selective inhibition of AChE with varying potencies . The structure-activity relationship (SAR) studies suggest that modifications to the sulfonyl or trimethylsilyl groups can significantly influence biological outcomes.

Q & A

Basic: What are the recommended synthetic strategies for preparing carbamic acid derivatives with sulfonyl and tert-butyl ester groups?

Methodological Answer:
Synthesis of such compounds typically involves sequential protection/deprotection and functional group coupling. For example:

  • Step 1: React a sulfonyl chloride precursor (e.g., [2-(trimethylsilyl)ethyl]sulfonyl chloride) with an amine intermediate under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonamide .
  • Step 2: Introduce the tert-butyl carbamate (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA .
  • Step 3: Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm structure using NMR (¹H/¹³C) and LC-MS .

Basic: How to characterize this compound and validate its purity for research use?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C spectra to confirm sulfonyl, trimethylsilyl, and tert-butyl ester groups. Trimethylsilyl protons appear as singlets near δ 0.1–0.3 ppm, while tert-butyl groups resonate at δ 1.2–1.4 ppm .
  • Mass Spectrometry (LC-MS/HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
  • HPLC: Use reversed-phase C18 columns (ACN/water mobile phase) to assess purity (>95% area under the curve) .

Basic: What are the stability considerations for storing and handling this compound?

Methodological Answer:

  • Storage: Keep under inert gas (N₂/Ar) at –20°C in airtight, light-resistant containers to prevent hydrolysis of the sulfonyl and Boc groups .
  • Handling: Avoid moisture and strong acids/bases. Use gloves and protective eyewear due to potential skin/eye irritation (GHS Category 2A/2B) .
  • Decomposition Risks: Thermal degradation may release NOx or CO; monitor via TGA/DSC .

Advanced: How can this compound be applied in drug discovery, particularly as a protease inhibitor intermediate?

Methodological Answer:

  • Mechanistic Role: The sulfonyl group acts as a hydrogen bond acceptor, mimicking transition states in enzyme inhibition (e.g., serine proteases) .
  • Case Study: Analogous tert-butyl sulfonamides are used in kinase inhibitor synthesis. Optimize activity by modifying the trimethylsilyl group’s steric bulk via Suzuki coupling or click chemistry .
  • Validation: Perform enzymatic assays (e.g., fluorescence resonance energy transfer) and compare IC₅₀ values against control inhibitors .

Advanced: How to resolve contradictions in reported toxicity data for structurally similar carbamates?

Methodological Answer:

  • Data Cross-Validation: Compare acute toxicity (e.g., LD₅₀) across multiple sources. For example, conflicting GHS classifications (Category 2 vs. 3) may arise from assay variability (e.g., in vitro vs. in vivo) .
  • Mitigation: Conduct dose-response studies in relevant cell lines (e.g., HepG2 for hepatotoxicity) and validate with Ames tests for mutagenicity .
  • Reporting: Clearly document test conditions (e.g., solvent, exposure time) to align with OECD guidelines .

Advanced: What are the reactivity trends of the sulfonyl and Boc groups under catalytic conditions?

Methodological Answer:

  • Boc Deprotection: Use TFA in DCM (1:4 v/v) for 1–2 hours at RT. Monitor via TLC (ninhydrin stain) .
  • Sulfonyl Stability: The trimethylsilyl group may undergo desilylation under acidic conditions. Test stability in pH 2–7 buffers via ¹H NMR .
  • Cross-Reactivity: Avoid Pd-based catalysts (e.g., Pd/C) that may cleave sulfonyl groups during hydrogenation. Use Ru or Rh catalysts instead .

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